molecular formula C13H12F3N B7836366 1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile

Cat. No.: B7836366
M. Wt: 239.24 g/mol
InChI Key: PPWAFEUEQXZITI-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a fluorinated aromatic nitrile featuring a cyclopentane ring substituted with a trifluoromethylphenyl group and a nitrile moiety. The nitrile group (–CN) enhances its reactivity, enabling participation in nucleophilic addition or cyclization reactions .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)6-1-2-7-12/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWAFEUEQXZITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and lipophilicity, which can affect its binding affinity to specific receptors or enzymes . This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Size
1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile* Not Provided C₁₃H₁₂F₃N 247.24 (calculated) –CF₃, –CN Cyclopentane
1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile 1861074-26-1 C₁₀H₁₆FNO 185.24 –F, –OH, –CH₃, –CN Cyclopentane
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile 1250963-13-3 C₁₂H₁₁F₂N 207.22 –F (para and meta), –CN Cyclopentane
1-(3-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile 29786-43-4 C₁₂H₁₁F₃N 226.22 (calculated) –CF₃, –CN Cyclobutane
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 214262-97-2 C₁₂H₁₃FO₂ 208.23 –F, –COOH Cyclopentane

* Target compound for comparison.

Substituent Effects

  • Trifluoromethyl (–CF₃) vs. Fluorine (–F): The –CF₃ group in the target compound is bulkier and more electron-withdrawing than –F in analogs like 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile . This increases lipophilicity (logP) and metabolic stability, which are advantageous in drug design.
  • Nitrile (–CN) vs. Carboxylic Acid (–COOH): Unlike 1-(3-Fluorophenyl)cyclopentanecarboxylic acid , the nitrile group in the target compound offers different reactivity, such as participation in click chemistry or serving as a precursor to amines via reduction.

Ring Size Impact

  • Cyclopentane vs.

Research Findings and Data Gaps

  • Spectroscopic Data: Infrared/Raman data (e.g., –CN stretching ~2240 cm⁻¹) could differentiate nitriles from carboxylic acids , but experimental values are lacking in the provided evidence.
  • Commercial Availability: Some analogs, like 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile, are listed as discontinued , whereas others (e.g., CAS 29786-43-4 ) remain accessible.

Biological Activity

1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a synthetic organic compound characterized by a cyclopentane ring and a trifluoromethyl-substituted phenyl group. Its unique structure contributes to its biological activity, making it of interest in pharmaceutical and agrochemical applications. This article explores the compound's biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₉H₈F₃N
  • Molecular Weight: Approximately 201.16 g/mol
  • Structural Features: The trifluoromethyl group enhances chemical stability and lipophilicity, which are critical for biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit notable biological activities:

  • Antimicrobial Activity: The presence of the trifluoromethyl group is known to enhance metabolic stability, which may improve the compound's efficacy against various pathogens.
  • Antifungal Properties: Research suggests potential antifungal effects, although specific mechanisms remain to be elucidated.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Interaction with Biological Targets: The compound's trifluoromethyl group increases lipophilicity, allowing better penetration into biological membranes and interaction with target proteins.
  • Binding Affinity: Interaction studies suggest that halogenated compounds can exhibit enhanced binding affinities to various biological targets, potentially improving efficacy against specific pathogens.

Antimicrobial Studies

A study evaluated the antimicrobial properties of structurally similar compounds, including this compound. The results indicated significant activity against Gram-positive bacteria and certain fungi, suggesting potential therapeutic applications in treating infections.

CompoundActivityTarget Organism
This compoundAntimicrobialStaphylococcus aureus
This compoundAntifungalCandida albicans

Pharmacological Studies

In pharmacological evaluations, compounds with similar structures were tested for their effects on cannabinoid receptors. These studies demonstrated that modifications in the trifluoromethyl group could influence receptor binding and subsequent physiological responses, such as pain modulation .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameStructural FeaturesUnique Attributes
3-Chloro-5-(trifluoromethyl)pyridinePyridine ring instead of cyclopentaneExhibits different biological activity due to nitrogen heteroatom
2,6-Dichloro-4-trifluoromethylphenolContains hydroxyl groupDifferent solubility and potential for hydrogen bonding

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